(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone
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Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone: is a synthetic organic compound that features a unique combination of heterocyclic and aromatic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the 1,2,4-oxadiazole ring and the pyrrolidine moiety contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound this compound acts as a potent agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound leads to several molecular and cellular effects. These include the stimulation of proglucagon gene expression and GLP-1 secretion, reduction of blood glucose and insulin levels, increase in insulin sensitivity, and enhancement of energy expenditure .
Biochemical Analysis
Biochemical Properties
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . It has been shown to induce the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction suggests that the compound may play a role in the regulation of glucose, triglyceride, and cholesterol metabolism .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with GPBAR1. Activation of GPBAR1 can stimulate the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GPBAR1. Computational studies have elucidated the binding mode of the compound to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone typically involves multiple steps:
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Formation of the 1,2,4-Oxadiazole Ring: : This can be achieved through the cyclization of appropriate acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Pyrrolidine Moiety: : The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated precursor can react with pyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃).
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Coupling with the Aromatic Ring: : The final step involves coupling the 1,2,4-oxadiazole-pyrrolidine intermediate with the 3-chloro-4-fluorophenyl group. This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under appropriate conditions.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and safety by conducting reactions in a continuous flow system.
Catalyst Optimization: Using more efficient and recyclable catalysts to minimize waste and improve reaction rates.
Green Chemistry Approaches: Employing environmentally benign solvents and reagents to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the oxadiazole ring, potentially leading to amines or alcohols.
Substitution: Various substituted derivatives on the aromatic ring, depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its structure serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Diagnostic Tools: The compound can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chlorophenyl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-bromo-4-fluorophenyl)methanone
Uniqueness
- Structural Diversity : The combination of the 1,2,4-oxadiazole ring with the pyrrolidine and the 3-chloro-4-fluorophenyl groups provides a unique structural framework that is not commonly found in other compounds.
- Biological Activity : The specific arrangement of functional groups enhances its biological activity, making it more effective in its applications compared to similar compounds.
- Reactivity : The presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical reactions, increasing its versatility in synthetic chemistry.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-10-5-8(1-2-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWWJZZEPSQNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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